molecular formula C6H12N2O2S B2364466 2-Azabicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1248709-89-8

2-Azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B2364466
CAS No.: 1248709-89-8
M. Wt: 176.23
InChI Key: CJKSXODBQZXSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.1]heptane-2-sulfonamide is a bicyclic compound with a unique structure that includes a nitrogen atom and a sulfonamide group.

Safety and Hazards

The safety information for “2-Azabicyclo[2.2.1]heptane-2-sulfonamide” indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302, H315, H318, H335, and H412 .

Future Directions

The future directions for “2-Azabicyclo[2.2.1]heptane-2-sulfonamide” could involve its use in the development of new, selective antitumor agents . The compound could be built on bicyclic scaffolds of 2-azabicyclo(2.2.1)heptane and 2-azabicyclo(3.2.1)octane . The study of antiproliferative activity of the new agents showed that some of them inhibited the growth of chosen cell lines with the IC50 values comparable with cisplatin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.1]heptane-2-sulfonamide typically involves the use of cyclopentenes and palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed synthesis suggests that it could be adapted for industrial applications with appropriate optimization of reaction conditions and substrates.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with electrophilic reagents to form addition products .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include m-chloroperoxybenzoic acid (MCPBA) for epoxidation reactions . Reaction conditions typically involve mild temperatures and the presence of a catalyst to facilitate the desired transformations.

Major Products: The major products formed from these reactions include epoxides and other polyfunctionalized bicyclic systems . These products can be further utilized in various synthetic applications, contributing to the versatility of this compound in chemical research.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with molecular targets and pathways within biological systems. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects . The bicyclic structure also contributes to its stability and reactivity, making it a versatile compound in various applications.

Comparison with Similar Compounds

2-Azabicyclo[2.2.1]heptane-2-sulfonamide can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and other sulfonamides . These compounds share structural similarities but differ in their specific functional groups and reactivity.

Similar Compounds

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c7-11(9,10)8-4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKSXODBQZXSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.